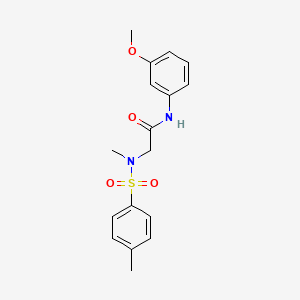
N-(3-methoxyphenyl)-2-(N-methyl-4-methylbenzenesulfonamido)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxyphenyl)-2-(N-methyl-4-methylbenzenesulfonamido)acetamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of both methoxy and sulfonamide groups in the molecule suggests potential biological activity and utility in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-(N-methyl-4-methylbenzenesulfonamido)acetamide typically involves the following steps:
Formation of the Acetamide Backbone: This can be achieved by reacting 3-methoxyaniline with acetic anhydride under acidic conditions to form N-(3-methoxyphenyl)acetamide.
Sulfonamide Formation: The acetamide derivative is then reacted with N-methyl-4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) or chlorine (Cl2).
Major Products
Oxidation: Formation of N-(3-hydroxyphenyl)-2-(N-methyl-4-methylbenzenesulfonamido)acetamide.
Reduction: Formation of N-(3-methoxyphenyl)-2-(N-methyl-4-methylbenzenesulfonamido)ethylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
N-(3-methoxyphenyl)-2-(N-methyl-4-methylbenzenesulfonamido)acetamide may have applications in several fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use as an enzyme inhibitor or receptor modulator.
Medicine: Possible antimicrobial or anti-inflammatory properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action would depend on the specific biological target. For instance, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell wall synthesis. The methoxy and sulfonamide groups could interact with various molecular targets, leading to the compound’s biological effects.
類似化合物との比較
Similar Compounds
N-(3-methoxyphenyl)-2-(N-methylbenzenesulfonamido)acetamide: Lacks the additional methyl group on the benzene ring.
N-(3-hydroxyphenyl)-2-(N-methyl-4-methylbenzenesulfonamido)acetamide: Has a hydroxyl group instead of a methoxy group.
N-(3-methoxyphenyl)-2-(N-ethyl-4-methylbenzenesulfonamido)acetamide: Has an ethyl group instead of a methyl group on the sulfonamide nitrogen.
Uniqueness
The unique combination of the methoxy group and the sulfonamide moiety in N-(3-methoxyphenyl)-2-(N-methyl-4-methylbenzenesulfonamido)acetamide may confer distinct biological activities and chemical reactivity compared to its analogs.
特性
IUPAC Name |
N-(3-methoxyphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13-7-9-16(10-8-13)24(21,22)19(2)12-17(20)18-14-5-4-6-15(11-14)23-3/h4-11H,12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYOEXDDYMWBKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














